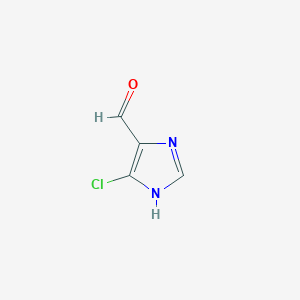

1H-Imidazole-4-carboxaldehyde, 5-chloro-

Description

BenchChem offers high-quality 1H-Imidazole-4-carboxaldehyde, 5-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-4-carboxaldehyde, 5-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61994-11-4 |

|---|---|

Molecular Formula |

C4H3ClN2O |

Molecular Weight |

130.53 g/mol |

IUPAC Name |

5-chloro-1H-imidazole-4-carbaldehyde |

InChI |

InChI=1S/C4H3ClN2O/c5-4-3(1-8)6-2-7-4/h1-2H,(H,6,7) |

InChI Key |

OHVWCRAXBOZMMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(N1)Cl)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of 1H-Imidazole-4-carboxaldehyde, 5-chloro-

An In-depth Technical Guide to 1H-Imidazole-4-carboxaldehyde, 5-chloro-

Foreword: In the landscape of modern medicinal chemistry and materials science, the strategic use of highly functionalized heterocyclic building blocks is paramount. 1H-Imidazole-4-carboxaldehyde, 5-chloro- stands out as a particularly versatile scaffold. Its trifunctional nature—a reactive aldehyde, an electronically tunable imidazole ring, and a displaceable chloro group—offers a powerful toolkit for molecular architects. This guide is designed for the practicing researcher and drug development professional, moving beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, reactivity, and application.

Core Molecular Profile and Physicochemical Characteristics

A foundational understanding of a molecule's intrinsic properties is the bedrock of its effective application. These parameters govern solubility, stability, and reactivity, directly influencing experimental design from reaction setup to purification.

Structural and Physicochemical Data

The key properties of 1H-Imidazole-4-carboxaldehyde, 5-chloro- are summarized in Table 1 . This data is critical for logistical considerations such as solvent selection for reactions and chromatographic separations, as well as for predicting its behavior in various chemical environments.

| Property | Value | Data Source |

| CAS Number | 61994-11-4 | [1] |

| Molecular Formula | C₄H₃ClN₂O | PubChem CID 136479 |

| Molecular Weight | 130.53 g/mol | PubChem CID 136479 |

| Appearance | Off-white to light yellow solid/powder | Inferred from similar compounds |

| Melting Point | 99 °C (for 2-butyl derivative) | [2] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), alcohols | General chemical knowledge |

Table 1: Key Physicochemical Properties. Note: Some data, like melting point, is referenced from a structurally similar analogue and should be considered an estimate.

Spectroscopic Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of molecular identity and purity. The expected spectral characteristics are as follows:

-

¹H NMR: The proton NMR spectrum will feature key singlets for the aldehyde proton (δ 9.5-10.0 ppm), the imidazole C2-H proton (δ ~7.5-8.0 ppm), and a broad signal for the N-H proton. The exact shifts are solvent-dependent.

-

¹³C NMR: The carbon spectrum is characterized by the aldehyde carbonyl signal (δ ~180-190 ppm) and distinct resonances for the three unique carbons of the imidazole ring.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 130 and a characteristic M+2 peak at m/z 132 in an approximate 3:1 ratio, which is the definitive isotopic signature of a monochlorinated compound.

-

Infrared (IR) Spectroscopy: Key vibrational bands include a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹, a broad N-H stretch (~3100-3300 cm⁻¹), and C=N/C=C stretching frequencies characteristic of the imidazole ring (~1400-1600 cm⁻¹).[3]

Synthesis Pathway: The Vilsmeier-Haack Reaction

The most direct and widely employed method for the synthesis of 1H-Imidazole-4-carboxaldehyde, 5-chloro- is the Vilsmeier-Haack reaction.[4][5] This reaction is a cornerstone of heterocyclic chemistry for its reliability in formylating electron-rich rings.[6][7]

Mechanistic Rationale and Workflow

The process involves two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution onto the imidazole precursor. The choice of a Vilsmeier-Haack approach is strategic; it provides both the formyl group and the chloro substituent in a one-pot procedure from a suitable precursor, making it highly efficient.

Figure 1: Conceptual workflow for the Vilsmeier-Haack synthesis.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process checks (TLC) and definitive final characterization.

Materials & Reagents:

-

2-Alkyl-4-hydroxy-imidazole (or corresponding imidazolinone precursor)

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Eluent: Hexane/Ethyl Acetate mixture

Step-by-Step Methodology:

-

Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet. Maintaining an inert atmosphere is critical as both POCl₃ and the Vilsmeier reagent are moisture-sensitive.

-

Vilsmeier Reagent Preparation: Charge the flask with anhydrous DMF (acting as both reagent and solvent). Cool the flask to 0 °C using an ice-water bath. Add POCl₃ dropwise via the dropping funnel over 30 minutes. Causality: This slow, cooled addition is essential to control the highly exothermic reaction that forms the electrophilic Vilsmeier reagent.[8] A rapid addition can lead to uncontrolled temperature increase and side-product formation.

-

Substrate Addition: Once the Vilsmeier reagent has formed (typically a pale yellow to orange solution/slurry), add the imidazolone precursor portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Drive: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 70-80 °C and monitor its progress by Thin Layer Chromatography (TLC). Validation: Compare the TLC of the reaction mixture against a spot of the starting material. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, lower Rf product spot.

-

Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution. Causality: This step neutralizes the excess acidic reagents and hydrolyzes the intermediate iminium salt to the final aldehyde product.[7] This process is highly exothermic and can release gas; slow addition is a critical safety measure.

-

Extraction & Isolation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic extracts.

-

Washing & Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Causality: The water wash removes residual DMF, while the brine wash helps to break any emulsions and remove bulk water before the final drying step.

-

Purification: Purify the resulting crude solid via flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane.

-

Final Validation: Collect the pure fractions, combine, and remove the solvent to yield the final product. Confirm identity and purity using the spectroscopic methods outlined in Section 1.2.

Reactivity Profile and Synthetic Utility

The synthetic power of this molecule lies in the orthogonal reactivity of its three functional groups, allowing for sequential and selective modifications. Imidazole derivatives are crucial in drug discovery for their wide range of biological activities, including anticancer, antifungal, and antihypertensive properties.[9][10][11][12]

Figure 2: Reactivity map illustrating key transformation sites.

-

The Aldehyde (C4-CHO): This is a versatile handle for building molecular complexity.

-

Reductive Amination: A cornerstone of medicinal chemistry, allowing the introduction of virtually any primary or secondary amine to create a diverse library of derivatives.[13]

-

Wittig/HWE Reactions: Enables carbon chain extension by converting the aldehyde to an alkene.

-

Oxidation/Reduction: Can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to new functional group manifolds.

-

-

The Chloro Substituent (C5-Cl): This site is ideal for introducing diversity via modern cross-coupling chemistry.

-

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki (for C-C bonds), Buchwald-Hartwig (for C-N bonds), and Sonogashira (for C-C triple bonds) can be used to append a wide array of aryl, heteroaryl, amine, or alkynyl groups.

-

Nucleophilic Aromatic Substitution (SNAr): While less reactive than other systems, strong nucleophiles (e.g., thiols) can displace the chloride, particularly if the imidazole nitrogen is substituted with an electron-withdrawing group.

-

-

The Imidazole Ring (N-H):

-

N-Alkylation/Arylation: The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to facilitate reaction with electrophiles like alkyl or benzyl halides.[14] This is often a primary step to protect the nitrogen or to introduce substituents that modulate the molecule's properties.

-

Conclusion and Future Outlook

1H-Imidazole-4-carboxaldehyde, 5-chloro- is more than just a chemical intermediate; it is a strategic platform for innovation. Its well-defined reactivity allows for a predictable and logical approach to the synthesis of complex target molecules. The protocols and insights provided herein are intended to empower researchers to leverage this versatile building block to its full potential, accelerating discovery programs in both pharmaceutical and material science domains. The continued exploration of its use in novel cross-coupling strategies and multicomponent reactions promises to further expand its already significant role in chemical synthesis.

References

- Title: Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective Source: Scilit URL

- Title: 5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde | C10H7ClN2O - PubChem Source: PubChem URL

- Title: Review of pharmacological effects of imidazole derivatives Source: EUREKA: Health Sciences URL

- Title: Imidazoles in medicine: a review of its pharmacological and therapeutic applications Source: Taylor & Francis Online URL

- Title: Significance of Imidazole in Cancer Drug Discovery: Recent Advancements Source: Scilit URL

- Title: Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review Source: ResearchGate URL

- Title: 1H-Imidazole-4-carbaldehyde: properties, applications and safety Source: ChemicalBook URL

- Title: Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones Source: ResearchGate URL

- Title: US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5 ...

- Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL

- Title: 5-chloro-1H-imidazole-4-carbaldehyde | CAS#:61994-11-4 Source: Chemsrc URL

- Source: Tokyo Chemical Industry UK Ltd.

- Title: Polyfunctional Imidazoles: I.

- Title: Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation Source: PMC URL

- Title: The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives Source: Benchchem URL

- Title: 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde Source: Stenutz URL

- Title: Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c)

Sources

- 1. 5-chloro-1H-imidazole-4-carbaldehyde | CAS#:61994-11-4 | Chemsrc [chemsrc.com]

- 2. 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde [stenutz.eu]

- 3. researchgate.net [researchgate.net]

- 4. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. clinmedkaz.org [clinmedkaz.org]

- 10. tandfonline.com [tandfonline.com]

- 11. ijsrtjournal.com [ijsrtjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Tautomerism of 5-chloro-4-formylimidazole

Abstract

This technical guide provides a comprehensive examination of the molecular structure and prototropic tautomerism of 5-chloro-4-formylimidazole, a heterocyclic compound of significant interest to researchers and professionals in drug development. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes foundational principles of imidazole chemistry, data from closely related analogs, and established analytical methodologies to present a robust predictive model. We will delve into the anticipated structural characteristics, the equilibrium between its principal tautomers, and the influence of electronic effects from its substituents. This guide is structured to be a self-validating system, offering detailed experimental and computational protocols for the synthesis, characterization, and in-depth analysis of 5-chloro-4-formylimidazole, thereby empowering researchers to generate and validate the predictive insights contained herein.

Introduction: The Significance of Substituted Imidazoles

The imidazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its versatile pharmacological activities, including anticancer, antifungal, and antibacterial properties.[1] Its prevalence in biologically active molecules is largely due to its unique electronic properties and its ability to participate in hydrogen bonding. The phenomenon of tautomerism, a dynamic equilibrium between two or more interconverting structural isomers, is an intrinsic characteristic of the imidazole ring system.[2][3] This equilibrium in asymmetrically substituted imidazoles, such as 5-chloro-4-formylimidazole, is critical as the distinct tautomers can exhibit different physicochemical properties, reactivity, and binding affinities to biological targets.

The subject of this guide, 5-chloro-4-formylimidazole, presents a particularly interesting case for the study of tautomerism. The imidazole ring is substituted with two powerful electron-withdrawing groups: a chloro group at the 5-position and a formyl group at the 4-position. Understanding the interplay of these substituents on the molecular structure and the tautomeric equilibrium is paramount for its rational application in drug design and development.

Molecular Structure and Tautomeric Landscape

Prototropic tautomerism in 5-chloro-4-formylimidazole involves the migration of a proton between the two nitrogen atoms of the imidazole ring, leading to two distinct tautomeric forms: 5-chloro-4-formyl-1H-imidazole (Tautomer I) and 4-chloro-5-formyl-1H-imidazole (Tautomer II).

Caption: Prototropic tautomeric equilibrium in 5-chloro-4-formylimidazole. Note: As I cannot generate images, placeholders are used. Tautomer I would show the N-H at the nitrogen adjacent to the chloro-substituted carbon. Tautomer II would show the N-H at the nitrogen adjacent to the formyl-substituted carbon.

The relative stability of these tautomers is dictated by the electronic influence of the chloro and formyl substituents. Both are electron-withdrawing groups, which can significantly impact the electron density distribution within the imidazole ring and the acidity of the N-H protons.

Predicted Structural Characteristics

While a crystal structure for 5-chloro-4-formylimidazole is not publicly available, we can infer its structural parameters by analogy to the closely related compound, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde, for which crystallographic data exists.[4] The imidazole ring is expected to be planar, with bond lengths indicative of a delocalized π-electron system.

Table 1: Predicted Bond Lengths and Angles for 5-chloro-4-formyl-1H-imidazole (Tautomer I)

| Bond/Angle | Predicted Length (Å) / Angle (°) | Justification |

| C4-C5 | ~1.36 | Double bond character within the imidazole ring. |

| C4-CHO | ~1.47 | Single bond between sp2 hybridized carbons. |

| C5-Cl | ~1.71 | Typical C-Cl bond length on an aromatic ring. |

| N1-C2 | ~1.33 | Partial double bond character. |

| C2-N3 | ~1.32 | Partial double bond character. |

| N1-C5 | ~1.37 | Partial double bond character. |

| N3-C4 | ~1.38 | Partial double bond character. |

| N1-C2-N3 | ~111° | Internal angle of the pentagonal imidazole ring. |

| N3-C4-C5 | ~110° | Internal angle of the pentagonal imidazole ring. |

These values are estimations based on general principles and data from analogous structures. Experimental verification is essential.

Synthesis of 5-chloro-4-formylimidazole: A Proposed Protocol

The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). Several patents and publications describe the synthesis of analogous compounds, such as 2-butyl-4-chloro-5-formylimidazole, via this methodology, providing a strong foundation for a reliable synthetic protocol.[1][7]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 5-chloro-4-formylimidazole via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and reactive reagents.

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 2.0 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.0-2.5 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Reaction with Imidazole Precursor: To the freshly prepared Vilsmeier reagent, add a solution of the appropriate starting material (e.g., a 2-substituted-1H-imidazol-5(4H)-one, 1.0 equivalent) in a suitable solvent like toluene.

-

Reaction Progression: Heat the reaction mixture to 100-105°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water. This will hydrolyze the intermediate iminium salt to the desired aldehyde.

-

Workup and Isolation: Adjust the pH of the aqueous solution to 1-2 with a suitable base (e.g., sodium hydroxide solution). Filter the mixture, if necessary, to remove any insoluble material. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or toluene). Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

Characterization and Tautomer Analysis

A combination of spectroscopic and computational methods is essential for the unambiguous characterization of 5-chloro-4-formylimidazole and the elucidation of its tautomeric equilibrium.

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for 5-chloro-4-formylimidazole

| Technique | Predicted Observations | Interpretation |

| ¹H NMR | - Aldehyde proton (CHO): Singlet, δ 9.5-10.5 ppm- Imidazole C2-H: Singlet, δ 7.5-8.5 ppm- Imidazole N-H: Broad singlet, δ >10 ppm (may exchange with solvent) | The distinct chemical shifts of the formyl and imidazole ring protons provide clear structural confirmation. The position of the N-H signal can be influenced by the solvent and concentration. |

| ¹³C NMR | - Carbonyl carbon (C=O): δ 180-190 ppm- Imidazole C2: δ ~140 ppm- Imidazole C4: δ ~130-145 ppm (depending on tautomer)- Imidazole C5: δ ~120-135 ppm (depending on tautomer) | The chemical shifts of the ring carbons (C4 and C5) are particularly sensitive to the position of the proton and can be used to distinguish between tautomers, especially in low-temperature NMR experiments.[8] |

| FT-IR | - C=O stretch (aldehyde): ~1680-1700 cm⁻¹- N-H stretch: Broad, ~3100-3300 cm⁻¹- C-N and C=C ring stretches: ~1400-1600 cm⁻¹ | These characteristic vibrational frequencies confirm the presence of the key functional groups.[9] |

| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the molecular formula C₄H₃ClN₂O. | Confirms the molecular weight of the compound. |

Computational Analysis: A Protocol for Determining Tautomer Stability

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative energies of tautomers in both the gas phase and in solution.[10]

Caption: A logical workflow for the computational analysis of tautomer stability.

-

Structure Generation: Create 3D structures of both 5-chloro-4-formyl-1H-imidazole and 4-chloro-5-formyl-1H-imidazole.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculations: Conduct frequency calculations on the optimized geometries to verify that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data, including Gibbs free energies.

-

Solvation Modeling: To account for solvent effects, employ a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Relative Energy Calculation: Determine the relative Gibbs free energy (ΔG) between the two tautomers. The tautomer with the lower Gibbs free energy will be the more stable and therefore the predominant species in equilibrium.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the molecular structure and tautomerism of 5-chloro-4-formylimidazole. While direct experimental data is scarce, by leveraging information from analogous compounds and established chemical principles, we have constructed a detailed predictive framework. The provided protocols for synthesis, characterization, and computational analysis offer a clear path for researchers to validate these predictions and further explore the chemical and biological properties of this intriguing molecule.

The elucidation of the preferred tautomeric form of 5-chloro-4-formylimidazole in different environments is a critical step towards understanding its reactivity and potential as a scaffold in drug discovery. The methodologies outlined herein provide the necessary tools for the scientific community to unlock the full potential of this and other similarly substituted imidazole derivatives.

References

-

PubChem. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from a relevant search result.[4]

-

Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 1(1), 1-10.[5]

-

Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (2005). Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Journal of Chemical Research, 2005(2), 138-140.[11]

-

Parmar, M. B., Pandya, J. H., & Vara, M. K. (2023). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H - imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl) acetamide. Journal of Scientific Research, 15(2), 509-518.[7]

-

ResearchGate. (n.d.). Relative stability of all the tautomer within the range of 5 kcal/mol. Retrieved from a relevant search result.[10]

-

Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2005(2), 138-140.[12]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from a relevant search result.[2]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from a relevant search result.[6]

-

Jabbar, H. S., Al-Edan, A. K., Kadhum, A. A. H., Roslam, W. N., & Sobri, M. (2017). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Advanced Research, 5(7), 1642-1653.[13]

-

ResearchGate. (n.d.). Synthesis, spectroscopic characterization and antimicrobial activity studies of 2-Butyl-4-chloro-5-formylimidazole thiosemicarbazone and its manganese (II) complex. Retrieved from a relevant search result.[14]

-

BenchChem. (2025). Tautomerism in 4,4'-Bi-1H-imidazole: An In-depth Technical Guide. Retrieved from a relevant search result.[15]

-

Stoyanov, E., Stoyanova, R., & Antonov, L. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3749.[8]

-

Al-Masoudi, N. A., & Al-Salihi, A. A. (2025). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. Journal of Organic Chemistry and Chemical Sciences, 3(1), 104.[9]

-

BenchChem. (2025). Tautomerism in 2-Acetyl-4-Methylimidazole: An In-depth Technical Guide. Retrieved from a relevant search result.[16]

-

ResearchGate. (n.d.). Tautomerism in imidazole unit. Retrieved from a relevant search result.[3]

-

K-REx. (n.d.). Infrared spectroscopic comparison of metal complexes of imidazole and structurally related compounds. Retrieved from a relevant search result.[17]

-

ResearchGate. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from a relevant search result.[18]

-

Digital CSIC. (1965). The crystal structure of imidazole at -150degreesC. Retrieved from a relevant search result.[19]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated.... Retrieved from a relevant search result.[20]

-

Indian Academy of Sciences. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Retrieved from a relevant search result.

-

CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from a relevant search result.

Sources

- 1. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. banglajol.info [banglajol.info]

- 8. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jscholaronline.org [jscholaronline.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. krex.k-state.edu [krex.k-state.edu]

- 18. researchgate.net [researchgate.net]

- 19. digital.csic.es [digital.csic.es]

- 20. researchgate.net [researchgate.net]

CAS 17518-51-1 chemical identity and synonyms

An In-depth Technical Guide to CAS 17518-51-1: Chemical Identity, Synthesis, and Therapeutic Potential of 2-Amino-5-bromo-6-methyl-4(3H)-pyrimidinone and Related Heterocycles

Foreword by the Senior Application Scientist

In the landscape of medicinal chemistry and drug development, specific chemical scaffolds serve as foundational pillars for innovation. The quinazolinone and pyrimidinone cores are paramount among these, offering versatile platforms for constructing novel therapeutic agents. This guide addresses CAS number 17518-51-1. Initial database inquiries for this specific identifier are inconclusive; however, scientific literature points strongly towards the chemical entity 2-Amino-5-bromo-6-methyl-4(3H)-pyrimidinone [1]. This document, therefore, focuses on this structure as the subject of interest, contextualized within the broader, pharmacologically significant family of bromo-substituted quinazolinones and pyrimidinones. Our exploration is designed for the discerning researcher, providing not just data, but a causal narrative that connects molecular structure to synthetic strategy and potential biological application.

Part 1: Core Chemical Identity and Physicochemical Profile

The compound identified as the most probable subject of CAS 17518-51-1 is 2-Amino-5-bromo-6-methyl-4(3H)-pyrimidinone. This molecule belongs to the pyrimidinone class of nitrogen-containing heterocycles, which are integral to numerous biologically active compounds.

-

IUPAC Name: 2-Amino-5-bromo-6-methylpyrimidin-4(3H)-one

-

Molecular Formula: C₅H₆BrN₃O

-

Synonyms: While specific synonyms for this exact structure are not widely documented, it is often referred to in literature by its systematic name or as a derivative of 2-amino-4(3H)-pyrimidinone[1].

The strategic placement of the bromine atom at the C-5 position and the methyl group at the C-6 position significantly influences the molecule's electronic distribution and steric profile, which in turn dictates its reactivity and potential for biological interactions.

Physicochemical Data Summary

| Property | Value (for 2-Amino-6-bromoquinazolin-4(1H)-one) | Source |

| Molecular Weight | ~240.05 g/mol (Calculated for C₈H₆BrN₃O) | N/A |

| Boiling Point | 367 °C (Predicted) | [2] |

| Melting Point | 206 °C (Predicted) | [2] |

| Water Solubility | 2.96e-3 g/L (Predicted) | [2] |

| LogP (Octanol-Water) | 1.47 (Predicted) | [2] |

| pKa (Basic) | 3.09 (Predicted) | [2] |

Note: These values are for a structurally related quinazolinone analog and should be used as an estimation for the pyrimidinone derivative.

Molecular Structure Visualization

The structural arrangement of 2-Amino-5-bromo-6-methyl-4(3H)-pyrimidinone is key to its function. The diagram below illustrates the core pyrimidinone ring system with its characteristic substitutions.

Caption: Workflow for the synthesis of C-6 substituted pyrimidinone analogs.

Therapeutic Potential and Applications

The 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone scaffold has been specifically investigated for its potential as an interferon inducer and for its antiviral activity.[1] Interferons are critical signaling proteins in the innate immune response to viral infections. Compounds that can induce interferon production are valuable candidates for broad-spectrum antiviral therapies.

More broadly, the bromo-quinazolinone core, a close structural relative, is a well-established pharmacophore in oncology. Derivatives have shown potent cytotoxic activity against various human cancer cell lines, including breast (MCF-7) and colon (SW480) cancer.[3] The presence and position of the bromine atom are often key to enhancing potency and modulating the pharmacokinetic properties of these drug candidates.[3][4]

Part 3: Conclusion and Future Directions

While the specific CAS number 17518-51-1 remains elusive in public databases, the associated structure, 2-Amino-5-bromo-6-methyl-4(3H)-pyrimidinone, represents a molecule of significant scientific interest. It sits at the intersection of antiviral and anticancer research, leveraging a privileged heterocyclic scaffold. The synthetic methodologies developed for this class of compounds, particularly those enabling regioselective modification, are powerful tools for drug discovery professionals. Future research should focus on elucidating the precise mechanism of action for its antiviral effects and optimizing the structure to enhance potency and drug-like properties. The continued exploration of substituted pyrimidinones and quinazolinones holds considerable promise for the development of next-generation therapeutics.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate.

- BenchChem. (n.d.). Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone.

- U.S. Environmental Protection Agency. (n.d.). 2-Amino-6-bromoquinazolin-4(1H)-one Properties. CompTox Chemicals Dashboard.

- National Center for Biotechnology Information. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.

- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023, April 19).

Sources

The Lynchpin of Heterocyclic Synthesis: A Technical Guide to 5-Chloro-1H-imidazole-4-carboxaldehyde and Its Derivatives

Abstract

5-Chloro-1H-imidazole-4-carboxaldehyde and its N- and C2-substituted analogs represent a class of highly versatile and reactive intermediates in heterocyclic chemistry. The strategic placement of the chloro, formyl, and reactive imidazole ring protons provides a unique chemical scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of these pivotal building blocks, with a particular focus on their role in the development of pharmaceuticals and other biologically active compounds. We will delve into the mechanistic underpinnings of key transformations and provide actionable experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a ubiquitous structural motif in a vast array of biologically active molecules, including the amino acid histidine, purines, and numerous pharmaceuticals.[1][2][3][4] Its amphoteric nature, coupled with its aromaticity, makes it a privileged scaffold in medicinal chemistry.[3][5] The introduction of a chloro and a formyl group at the C5 and C4 positions, respectively, dramatically enhances the synthetic utility of the imidazole core, transforming it into a powerful electrophilic building block for the construction of fused heterocyclic systems and for the introduction of diverse functionalities.

This guide will focus on the chemistry of 5-chloro-1H-imidazole-4-carboxaldehyde and its derivatives, highlighting their pivotal role as precursors to a wide range of important compounds, most notably the angiotensin II receptor antagonist, Losartan.[6][7]

Synthesis of the Core Scaffold: The Vilsmeier-Haack Approach

The most common and efficient method for the synthesis of 5-chloro-1H-imidazole-4-carboxaldehydes is the Vilsmeier-Haack reaction.[8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect a formylation and chlorination of a suitable imidazolinone precursor.

A notable example is the synthesis of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a key intermediate for Losartan.[6] The synthesis begins with the reaction of glycine methyl ester with a suitable imidate to form an imidazolinone. This intermediate is then subjected to the Vilsmeier-Haack conditions to yield the desired product.[6]

Experimental Protocol: Synthesis of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde[6]

Materials:

-

Imidazolinone precursor (e.g., 2-butyl-1,5-dihydro-4H-imidazol-4-one)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Appropriate solvent (e.g., dichloromethane)

-

Ice bath

-

Standard laboratory glassware and work-up reagents

Procedure:

-

In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, dissolve the imidazolinone precursor in the chosen solvent and cool the mixture in an ice bath.

-

Slowly add the Vilsmeier reagent (a pre-mixed or in situ generated solution of POCl₃ in DMF) to the cooled solution while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the specified time (monitoring by TLC is recommended).

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde.

Chemical Reactivity and Synthetic Transformations

The chemical reactivity of 5-chloro-1H-imidazole-4-carboxaldehyde is dominated by the electrophilic nature of the aldehyde group and the susceptibility of the C5-chloro substituent to nucleophilic displacement. This dual reactivity allows for a wide range of synthetic transformations.

Reactions at the Aldehyde Group

The formyl group readily undergoes typical aldehyde reactions, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to the hydroxymethyl group using reducing agents like sodium borohydride.[9]

-

Condensation Reactions: Reacts with amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other condensation products.[10] These reactions are often the first step in the construction of more complex heterocyclic systems.

-

Wittig and Related Reactions: Can be converted to alkenes.

Nucleophilic Substitution of the Chloro Group

The chlorine atom at the C5 position is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of substituents, including:

-

Alkoxides and Thiolates: Reaction with alkoxides or thiolates leads to the formation of the corresponding ethers and thioethers. This is a key step in the synthesis of fused heterocycles via intramolecular cycloaddition reactions.[11]

-

Amines: Reaction with primary and secondary amines provides access to 5-aminoimidazole derivatives.

N-Alkylation and N-Acylation

The imidazole ring nitrogen can be readily alkylated or acylated, providing another handle for modifying the properties of the molecule and for directing further reactions. N-substitution is often employed in the synthesis of pharmaceutical derivatives to modulate their biological activity.[9][12]

Diagram: Key Reaction Pathways of 5-Chloro-1H-imidazole-4-carboxaldehyde

Caption: Key synthetic transformations of the 5-chloro-1H-imidazole-4-carboxaldehyde scaffold.

Applications in Heterocyclic Chemistry and Drug Discovery

The synthetic versatility of 5-chloro-1H-imidazole-4-carboxaldehyde makes it a cornerstone in the construction of a diverse array of heterocyclic compounds, many of which possess significant biological activity.

Synthesis of Fused Heterocycles

A powerful application of this scaffold is in the synthesis of fused bicyclic and tricyclic heterocycles. A common strategy involves a two-step sequence: first, nucleophilic substitution of the C5-chloro group with a nucleophile containing a tethered unsaturation, followed by an intramolecular cycloaddition reaction. For instance, the aldehyde can be converted into a 1,3-dipole, which then undergoes an intramolecular [3+2] cycloaddition with the tethered alkene or alkyne to form a fused ring system.[11]

Workflow: Synthesis of Fused Imidazoles via Intramolecular Cycloaddition

Caption: A generalized workflow for the synthesis of fused imidazole heterocycles.

Precursor to Purines

Imidazole derivatives are classical precursors to purines, the building blocks of DNA and RNA.[13][14] 5-Aminoimidazole-4-carboxamide (AICA), a related compound, is a key intermediate in the de novo biosynthesis of purines.[14][15] Synthetic routes to purines often involve the construction of a substituted imidazole ring followed by the annulation of the pyrimidine ring. The functional handles on 5-chloro-1H-imidazole-4-carboxaldehyde make it a potential starting material for the synthesis of novel purine analogs.

Role in Drug Discovery and Development

The 5-chloro-1H-imidazole-4-carboxaldehyde scaffold is a key component in several clinically important drugs and drug candidates.

-

Antihypertensive Agents: The most prominent example is its use in the synthesis of Losartan , an angiotensin II receptor antagonist used to treat high blood pressure.[6][7] The 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde is a critical intermediate in the construction of the losartan molecule.[7][16] The imidazole core mimics the proline residue of angiotensin II, contributing to its binding affinity.[9]

-

Anticancer Agents: Derivatives of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde have been synthesized and evaluated for their antitumor activity.[12] These compounds have been shown to inhibit the proliferation of tumor cells and induce apoptosis.[12]

-

Antifungal and Antibacterial Agents: The imidazole moiety is a well-known pharmacophore in antifungal and antibacterial drugs.[1] The reactivity of 5-chloro-1H-imidazole-4-carboxaldehyde allows for the facile generation of a library of derivatives that can be screened for antimicrobial activity.[16]

Physicochemical and Spectroscopic Data

The proper characterization of 5-chloro-1H-imidazole-4-carboxaldehyde and its derivatives is crucial for confirming their identity and purity.

| Property | 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde | 5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde |

| Molecular Formula | C₈H₁₁ClN₂O[16][17] | C₁₀H₇ClN₂O[18][19] |

| Molecular Weight | 186.64 g/mol [16][17] | 206.63 g/mol [18][19] |

| Appearance | Yellow crystalline powder[16] | - |

| CAS Number | 83857-96-9[16][17] | 60367-52-4[18] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are essential for structural elucidation.[6][10]

Conclusion

5-Chloro-1H-imidazole-4-carboxaldehyde is a synthetically invaluable building block in heterocyclic chemistry. Its unique combination of reactive functional groups provides a versatile platform for the construction of a wide range of complex molecules, including fused heterocycles and important pharmaceutical agents. The continued exploration of the reactivity of this scaffold is expected to lead to the discovery of new synthetic methodologies and the development of novel therapeutic agents.

References

-

Griffiths, G. J., et al. (1999). Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. The Journal of Organic Chemistry, 64(13), 4783-4788. [Link]

-

PureSynth. (n.d.). 5-Chloro-2-Phenyl-1H-Imidazole-4-Carboxaldehyde 97.0%(HPLC). Retrieved from [Link]

-

Reddy, C. S., et al. (2010). 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde as a new synthon for the synthesis of fused ring heterocycles via intramolecular 1,3-dipolar cycloaddition reactions. Semantic Scholar. [Link]

-

PubChem. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. Retrieved from [Link]

-

Ochał, Z., & Głowacki, A. (2017). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 22(11), 1896. [Link]

-

ResearchGate. (n.d.). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ACS Publications. (2020). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ACS Omega, 5(31), 19799–19806. [Link]

-

Apicule. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde (CAS No: 83857-96-9) API Intermediate Manufacturers. Retrieved from [Link]

-

PMC. (2021). Purine Chemistry in the Early RNA World at the Origins of Life: From RNA and Nucleobases Lesions to Current Key Metabolic Routes. Life (Basel), 11(7), 649. [Link]

-

Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Purine. Retrieved from [Link]

-

Stenutz. (n.d.). 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (1960). 570. Purines, pyrimidines, and imidazoles. Part XVIII. Synthesis of some 5-aminoimidazole-4-carboxylic acids and 5-amino-1-β-D-ribofuranosylimidazole-4-carboxylic acid 5′-O-phosphate. RSC Publishing. [Link]

-

US EPA. (n.d.). 1H-Imidazole-4-carboxaldehyde, 2-butyl-5-chloro- - Substance Details. Retrieved from [Link]

-

Journal of Clinical Medicine of Kazakhstan. (2022). Review of pharmacological effects of imidazole derivatives. J Clin Med Kaz, 19(3), 15-21. [Link]

-

PubChem. (n.d.). 5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

-

Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. J Med Chem, 7(4), 1000184. [Link]

-

Taylor & Francis. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Receptors and Signal Transduction, 1-15. [Link]

-

Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. [Link]

-

PMC. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 15, 12345-12356. [Link]

-

JScholar Publisher. (2025). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. Journal of Organic Chemistry & Chemical Sciences, 3(1), 104. [Link]

-

PubMed. (2007). N-Substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives as anti-tumor agents against Ehrlich ascites tumor cells in vivo. Medicinal Chemistry, 3(3), 269-76. [Link]

Sources

- 1. clinmedkaz.org [clinmedkaz.org]

- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 3. longdom.org [longdom.org]

- 4. tandfonline.com [tandfonline.com]

- 5. zenodo.org [zenodo.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. apicule.com [apicule.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jscholaronline.org [jscholaronline.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. N-Substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives as anti-tumor agents against Ehrlich ascites tumor cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Purine Chemistry in the Early RNA World at the Origins of Life: From RNA and Nucleobases Lesions to Current Key Metabolic Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemimpex.com [chemimpex.com]

- 17. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pure-synth.com [pure-synth.com]

- 19. 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility Profile of 5-chloro-1H-imidazole-4-carboxaldehyde in Organic Solvents

Introduction: The Pivotal Role of Solubility in Early-Phase Drug Development

In the landscape of modern drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are of paramount importance. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success.[1][2][3] Poor solubility can significantly hinder a compound's absorption and bioavailability, leading to suboptimal therapeutic efficacy and creating significant hurdles for formulation development.[4][5] This guide focuses on 5-chloro-1H-imidazole-4-carboxaldehyde, a heterocyclic aldehyde with potential applications as a versatile intermediate in the synthesis of various bioactive molecules.[6][7] Understanding its solubility profile in a range of organic solvents is crucial for its effective utilization in synthetic chemistry and for anticipating its behavior in more complex biological systems. This document aims to provide a comprehensive theoretical framework for the solubility of 5-chloro-1H-imidazole-4-carboxaldehyde, coupled with detailed experimental protocols for its empirical determination.

Theoretical Solubility Profile: A Molecular Structure-Based Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which is rooted in the nature and strength of intermolecular forces between the solute and the solvent.[8] An analysis of the molecular structure of 5-chloro-1H-imidazole-4-carboxaldehyde allows for a reasoned prediction of its solubility in various organic solvents.

The key structural features influencing its solubility are:

-

The Imidazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, one of which bears a hydrogen atom. This configuration allows for both hydrogen bond donation and acceptance, contributing to its polarity.

-

The Chloro Group: The presence of a chlorine atom increases the molecule's lipophilicity and molecular weight. Its electron-withdrawing nature also influences the overall electronic distribution of the molecule.

-

The Carboxaldehyde Group: The aldehyde functional group is polar and can act as a hydrogen bond acceptor.

Based on these features, 5-chloro-1H-imidazole-4-carboxaldehyde is expected to exhibit favorable solubility in polar solvents, particularly those that can engage in hydrogen bonding. Its solubility in nonpolar solvents is predicted to be limited.

Table 1: Predicted Qualitative Solubility of 5-chloro-1H-imidazole-4-carboxaldehyde in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol | High | Capable of hydrogen bonding with the imidazole N-H and the carboxaldehyde oxygen. |

| Ethanol | High | Similar to methanol, with slightly lower polarity. | |

| Water | Moderate | The presence of the chloro group and the overall organic structure may limit solubility despite hydrogen bonding potential. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A strong hydrogen bond acceptor and highly polar, capable of solvating the molecule effectively. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO in its ability to act as a strong hydrogen bond acceptor. | |

| Acetone | Moderate | A polar aprotic solvent that can engage in dipole-dipole interactions. | |

| Acetonitrile | Moderate | Less polar than DMSO and DMF, but still capable of dipole-dipole interactions. | |

| Nonpolar | Toluene | Low | Dominated by van der Waals forces, which are less effective at solvating the polar functional groups of the molecule. |

| Hexane | Insoluble | A nonpolar aliphatic solvent with very weak intermolecular forces, unlikely to dissolve a polar molecule. | |

| Dichloromethane | Low to Moderate | While considered nonpolar, it has a significant dipole moment that may allow for some interaction with the solute. |

Experimental Determination of Solubility: A Validated Protocol

To move from a theoretical profile to empirical data, a robust and reproducible experimental method is essential. The "shake-flask" method is a widely accepted and straightforward approach for determining the equilibrium solubility of a compound.[9]

Step-by-Step Protocol for Shake-Flask Solubility Determination

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 5-chloro-1H-imidazole-4-carboxaldehyde into a series of vials.

-

Add a precise volume of each selected organic solvent to the respective vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of 5-chloro-1H-imidazole-4-carboxaldehyde in each solvent.

-

Analyze both the standard solutions and the filtered supernatant from the saturated solutions using a suitable analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and specificity.

-

UV-Vis Spectroscopy: A simpler method, suitable if the compound has a distinct chromophore and does not suffer from interference from the solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantification by integrating the signal of a characteristic proton against an internal standard.[10][11]

-

-

-

Data Analysis:

-

Construct a calibration curve from the analytical data of the standard solutions.

-

Use the calibration curve to determine the concentration of 5-chloro-1H-imidazole-4-carboxaldehyde in the saturated supernatant.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. veranova.com [veranova.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. chem.ws [chem.ws]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifechemicals.com [lifechemicals.com]

- 11. jscholaronline.org [jscholaronline.org]

Comparative Technical Analysis: 1H-Imidazole-4-Carboxaldehyde vs. 5-Chloro Derivative

[1][2]

Executive Summary

This technical guide analyzes the critical structural, electronic, and synthetic divergences between 1H-imidazole-4-carboxaldehyde (4-ICA) and its chlorinated analog, 5-chloro-1H-imidazole-4-carboxaldehyde (5-Cl-4-ICA) .[1]

For drug development professionals, the distinction is not merely an atomic substitution but a fundamental shift in tautomeric equilibrium , N-alkylation regioselectivity , and metabolic stability . While 4-ICA serves as a versatile, electron-rich scaffold for general histidine-like mimetics, the 5-chloro derivative is the industry standard "privileged structure" for Angiotensin II receptor antagonists (e.g., Losartan) due to the chlorine atom’s ability to modulate lipophilicity and block metabolic oxidation at the C5 position.

Structural & Electronic Architecture

The Tautomeric Conundrum

Both molecules exhibit annular tautomerism, a rapid proton exchange between N1 and N3. However, the introduction of chlorine at the C5 position significantly alters the thermodynamic preference of the tautomers.

-

1H-Imidazole-4-Carboxaldehyde: Exists in equilibrium where the 4-formyl tautomer is generally favored due to hydrogen bonding stabilization between the carbonyl oxygen and the N-H proton in the crystal lattice, though this is solvent-dependent.

-

5-Chloro Derivative: The chlorine atom introduces steric bulk and a strong inductive effect (

).[1] In solution, this molecule is often referred to as 4-chloro-1H-imidazole-5-carboxaldehyde depending on the N-alkylation state.[1] The electron-withdrawing nature of chlorine increases the acidity of the pyrrole-like NH, affecting solubility and binding affinity.

Electronic Effects & pKa Shifts

The chlorine atom exerts a dual electronic influence:

-

Inductive Withdrawal (

): Dominant effect.[1] It pulls electron density from the ring, making the C4-aldehyde carbon more electrophilic (more reactive to nucleophiles) and the N-H proton more acidic. -

Mesomeric Donation (

): Minor effect. Lone pair donation into the

| Property | 1H-Imidazole-4-carboxaldehyde | 5-Chloro-1H-imidazole-4-carboxaldehyde | Impact on Chemistry |

| Hammett | 0.00 (H) | +0.23 (Cl) | Cl derivative is electron-deficient.[1] |

| NH Acidity (pKa) | ~14.2 (neutral) | ~12.5 (estimated) | Cl derivative deprotonates easier; facilitates alkylation.[1] |

| Aldehyde Reactivity | Moderate | High | Cl activates CHO for condensations.[1] |

| Lipophilicity (LogP) | -0.8 (Hydrophilic) | +0.5 (Moderate) | Cl improves membrane permeability.[1] |

Synthetic Pathways: The "Why" Behind the Routes

The synthesis of these two molecules requires fundamentally different strategies. You cannot simply chlorinate 4-ICA efficiently due to competitive oxidation and ring destruction.[1]

Pathway A: Hydroxymethylation (For 4-ICA)

The non-chlorinated variant is typically accessed via the hydroxymethylation of imidazole followed by oxidation (e.g.,

Pathway B: Vilsmeier-Haack (For 5-Cl-4-ICA)

The 5-chloro derivative is almost exclusively synthesized via the Vilsmeier-Haack reaction .[1] This is a self-validating protocol where the Vilsmeier reagent (

Mechanism:

-

Electrophilic attack on the imidazole (or glycine precursor).[1]

-

In situ chlorination at the position adjacent to the formyl group (if starting from acyclic precursors) or direct chlorination of the ring.

Figure 1: Mechanistic flow of the Vilsmeier-Haack reaction for simultaneous formylation and chlorination.

Differential Reactivity: Regioselectivity in N-Alkylation[2][4][5][6]

For medicinal chemists, the most critical difference lies in N-alkylation . When reacting these scaffolds with an alkyl halide (R-X) and a base, the ratio of N1 vs. N3 alkylation differs drastically.

The "Steric vs. Electronic" Tug-of-War

-

4-ICA: Alkylation is governed by a mix of sterics (avoiding the aldehyde) and electronics. Mixtures of N1 and N3 isomers are common and difficult to separate.

-

5-Cl-4-ICA: The chlorine atom provides a massive steric shield and an electronic deactivation of the adjacent nitrogen.

-

Result: Alkylation preferentially occurs at the nitrogen distal (furthest) from the chlorine/aldehyde cluster. This high regioselectivity is why the chloro-derivative is preferred for scale-up in industrial settings.[1]

-

Protocol: Regioselective Alkylation

To achieve >95% regioselectivity with the 5-chloro derivative:

Medicinal Chemistry Applications

The 5-chloro derivative is not just a reagent; it is a pharmacophore builder.[1]

Case Study: Losartan Synthesis

The synthesis of Losartan (first-in-class Angiotensin II antagonist) relies on 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde .[1]

-

Role of Cl: It fills a hydrophobic pocket in the AT1 receptor.

-

Role of CHO: It serves as the handle for reductive amination or coupling to the biphenyl tetrazole moiety.

-

Why not H? The non-chlorinated analog has significantly lower binding affinity (

less potent) and is rapidly metabolized via ring oxidation.

Experimental Protocols

Synthesis of 5-Chloro-1H-imidazole-4-carboxaldehyde (Vilsmeier Method)

Note: This reaction generates exothermic heat and HCl gas.[1] Perform in a fume hood.

Reagents:

-

Phosphorus Oxychloride (

): 2.5 equiv.[1] -

DMF (Anhydrous): 5.0 equiv.[1]

-

Glycine or Imidazole precursor: 1.0 equiv.[1]

Step-by-Step:

-

Reagent Prep: Cool DMF to

in a round-bottom flask under -

Addition: Add

dropwise over 30 mins. The solution will turn yellow/orange (Vilsmeier reagent formation).[1] Stir for 1 hour at -

Substrate: Dissolve the imidazole precursor in minimal DMF and add dropwise to the Vilsmeier reagent.

-

Heating: Warm to room temperature, then heat to

for 4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).[1] -

Quench (Critical): Pour the reaction mixture onto crushed ice (

). Neutralize slowly with saturated -

Isolation: The product will precipitate as a solid.[1] Filter, wash with cold water, and recrystallize from Ethanol/Water.

Regioselectivity Logic Diagram

The following diagram illustrates the decision tree for alkylating these imidazole derivatives.

Figure 2: Decision matrix for predicting regiochemical outcomes in alkylation reactions.

References

-

Vilsmeier-Haack Reaction Mechanism & Application

-

Medicinal Chemistry & Losartan Synthesis

-

Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. Royal Society of Chemistry.[1]

-

-

Regioselectivity in Imidazole Alkylation

-

Physical Properties & Safety

Sources

- 1. 5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde | C10H7ClN2O | CID 2763376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pleiades.online [pleiades.online]

- 5. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

Literature review of 5-chloro-1H-imidazole-4-carboxaldehyde derivatives

The following technical guide details the chemistry, synthesis, and therapeutic utility of 5-chloro-1H-imidazole-4-carboxaldehyde and its derivatives.

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals[1]

Executive Summary

The 5-chloro-1H-imidazole-4-carboxaldehyde scaffold represents a "privileged structure" in medicinal chemistry.[1] Its value lies in its trifunctional nature: an acidic pyrrole-like nitrogen, a reactive electrophilic aldehyde, and a halogen handle at the C5 position.[1] While the unsubstituted parent compound serves as a versatile building block for fused heterocycles (e.g., imidazo[4,5-b]pyridines), its 2-substituted derivatives—most notably 2-butyl-4-chloro-5-formylimidazole —are industrially critical intermediates in the synthesis of Angiotensin II receptor antagonists (Sartans), such as Losartan.[1]

This guide analyzes the synthetic routes to this core, dissects its unique tautomeric reactivity, and provides validated protocols for its derivatization into bioactive pharmacophores.

Structural & Electronic Properties[1]

The Tautomerism Challenge

The core molecule exists in dynamic equilibrium between two tautomers: 4-chloro-5-formylimidazole and 5-chloro-4-formylimidazole .[1]

-

In Solution: The proton rapidly migrates between N1 and N3.

-

Reactivity Implication: Upon N-alkylation, this symmetry breaks, yielding two distinct regioisomers (N1-alkyl and N3-alkyl).[1] Controlling this regioselectivity is the single most critical challenge in process chemistry involving this scaffold.

Electronic Handles

-

C4-Formyl Group: A hard electrophile susceptible to condensation (Schiff bases, Knoevenagel).[1]

-

C5-Chloro Group: Increases the acidity of the N-H proton (pKa ~10-11) via inductive withdrawal, facilitating alkylation but also deactivating the ring toward electrophilic aromatic substitution.[1]

-

N1-H: The nucleophilic center for alkylation.[1]

Synthetic Architectures

Pathway Visualization

The following diagram outlines the two primary industrial routes to the scaffold: the Vilsmeier-Haack Cyclization (De Novo) and the Oxidative Functionalization (Derivatization).[1]

Caption: Figure 1.[1][2] Convergent synthetic pathways to the 5-chloro-4-formylimidazole core.[1] The Vilsmeier-Haack route is preferred for large-scale synthesis of 2-substituted analogs.[1]

Key Derivatization Strategies

Regioselective N-Alkylation (The Losartan Case)

In the synthesis of Losartan, the 2-butyl-4-chloro-5-formylimidazole intermediate must be alkylated with a biphenyl tetrazole unit.[1]

-

Problem: Alkylation can occur at the nitrogen adjacent to the Cl (N1) or the CHO (N3).[1]

-

Mechanism: Steric hindrance from the bulky 2-butyl group and electronic repulsion from the C4-formyl oxygen dictate the ratio.[1]

-

Solution: Using non-polar solvents (e.g., Toluene) with phase transfer catalysts often favors the desired isomer by stabilizing the specific transition state of the N-anion.[1]

Imidazo[4,5-b]pyridine Formation

Condensation of the C4-aldehyde with active methylenes (e.g., aminocrotonates) or 2-aminopyridines yields fused bicyclic systems.[1] These are emerging scaffolds for kinase inhibitors.[1][3]

Schiff Base Formation

Reaction with thiosemicarbazides or aromatic amines yields Schiff bases with potent antimicrobial activity, particularly against Mycobacterium tuberculosis.

Experimental Protocols

Protocol A: De Novo Synthesis via Vilsmeier-Haack

Rationale: This method installs the chlorine and aldehyde simultaneously, avoiding multi-step halogenation.

Reagents:

-

2-Butyl-imidazolin-4-one (Precursor)[1]

-

Phosphorus Oxychloride (

)[1] -

N,N-Dimethylformamide (DMF)[1]

Workflow:

-

Vilsmeier Reagent Prep: Cool DMF (3.0 eq) to 0°C. Add

(2.5 eq) dropwise under -

Addition: Cannulate a solution of 2-butyl-imidazolin-4-one (1.0 eq) in DMF into the Vilsmeier reagent, maintaining internal temp <10°C.

-

Cyclization: Heat the mixture to 95°C for 4 hours. The imidazolinone ring aromatizes with simultaneous chlorination at C5 and formylation at C4.

-

Quench: Pour the reaction mixture onto crushed ice/sodium acetate solution (pH buffer ~5).

-

Isolation: The product precipitates as a pale yellow solid.[1] Filter, wash with cold water, and recrystallize from Ethyl Acetate/Hexanes.

-

Validation:

NMR (DMSO-

Protocol B: Synthesis of Antibacterial Thiosemicarbazones

Rationale: Thiosemicarbazones coordinate metal ions (Fe, Cu), disrupting bacterial respiration.

Workflow:

-

Condensation: Dissolve 5-chloro-1H-imidazole-4-carboxaldehyde (1.0 mmol) in Ethanol (10 mL).

-

Reagent: Add Thiosemicarbazide (1.1 mmol) and catalytic Glacial Acetic Acid (2 drops).

-

Reflux: Heat at reflux (78°C) for 3-5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Cool to room temperature. The Schiff base precipitates.

-

Purification: Recrystallize from hot ethanol to yield yellow needles.

Quantitative Data Summary: Biological Potency

The following table summarizes the biological activity of key derivatives derived from this scaffold.

| Derivative Type | Target / Organism | Activity Metric (MIC/IC50) | Mechanism of Action |

| 2-Butyl-N-biphenyl | Angiotensin II Receptor (AT1) | Competitive Antagonist (Losartan) | |

| Thiosemicarbazone | M. tuberculosis (H37Rv) | MIC: 0.5 - 2.0 | Metal ion chelation / Respiration inhibition |

| Imidazo[4,5-b]pyridine | Benzodiazepine Receptor | Allosteric modulation (Anxiolytic) | |

| Schiff Base (Phenol) | Candida albicans | MIC: 12.5 | Ergosterol synthesis disruption |

Reaction Network Visualization

This diagram maps the chemical space accessible from the 5-chloro-1H-imidazole-4-carboxaldehyde core.[1]

Caption: Figure 2. Divergent synthesis map showing the transformation of the core aldehyde into three distinct pharmacological classes.

References

-

Griffiths, G. J., et al. (1999).[4] "Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan."[1] The Journal of Organic Chemistry. Link[1]

-

Rosenberg, A. J., et al. (2012).[5][6] "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation." Organic Letters. Link[1]

-

Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry. Link[1]

-

Gürbüz, D., et al. (2012).[6] "Spectral Characterization and Antimicrobial Activity of Some Schiff Bases Derived from 4-Chloro-2-aminophenol." Journal of Chemistry. Link

-

Crozet, M. D., et al. (2004). "Synthesis of a New Imidazo[4,5-b]pyridin-5-one via a Vicarious Nucleophilic Substitution." Tetrahedron Letters. Link

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. scirp.org [scirp.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]

- 6. semanticscholar.org [semanticscholar.org]

Methodological & Application

Synthesis of purine derivatives using 5-chloro-1H-imidazole-4-carboxaldehyde

Application Note: Strategic Synthesis of Purine Derivatives via 5-Chloro-1H-imidazole-4-carboxaldehyde

Executive Summary

This guide details the synthetic utility of 5-chloro-1H-imidazole-4-carboxaldehyde (CICA) as a privileged scaffold for the construction of 6-substituted and 2,6-disubstituted purine derivatives. Unlike traditional Traube synthesis which utilizes 4,5-diaminopyrimidines, this "inverse" approach builds the pyrimidine ring onto an existing imidazole core. This methodology is particularly valuable for fragment-based drug discovery (FBDD) and scaffold hopping, allowing for the rapid generation of kinase inhibitor libraries.

Key Advantages:

-

Regiocontrol: Avoids N7/N9 isomer mixtures common in glycosylation reactions when the N1-protecting group is strategically selected.

-

Versatility: Access to diverse C2 and C6 substituents via commercially available amidines and guanidines.

-

Efficiency: Supports both thermal and microwave-assisted oxidative cyclization protocols.

Strategic Scaffold Analysis

The CICA scaffold presents a unique "push-pull" reactivity profile ideal for heterocycle formation.

-

Electrophilic Center (C4-CHO): The aldehyde at C4 serves as the initial anchor for condensation with nucleophilic amines (amidines/guanidines).

-

Leaving Group (C5-Cl): The chlorine atom at C5 is activated for Nucleophilic Aromatic Substitution (

) once the adjacent imine is formed, facilitating ring closure. -

Tautomeric Consideration: The 1H-imidazole proton is labile. To ensure reproducible regiochemistry during cyclization, N1-protection (alkylation) is a mandatory prerequisite step before purine formation.

Retrosynthetic Logic

The synthesis disconnects the pyrimidine ring of the purine, revealing the CICA scaffold and a 1,3-binucleophile (amidine).

Figure 1: Retrosynthetic analysis showing the convergence of the imidazole scaffold and amidine reagent.

Mechanistic Design: Oxidative Cyclization

The transformation from aldehyde to aromatic purine requires an oxidation step. The condensation of the amidine with the aldehyde yields a dihydro-intermediate. To achieve the fully aromatic purine system, an oxidant (typically air, Iodine, or high-temperature dehydrogenation) is required.

Mechanism Steps:

-

Condensation: Formation of the Schiff base (imine) between the aldehyde and the primary amine of the amidine.

-

Cyclization: Intramolecular

displacement of the chlorine by the second nitrogen of the amidine. -

Aromatization: Oxidative dehydrogenation to restore the 10

-electron aromatic system.

Figure 2: Step-wise mechanistic pathway from imidazole precursor to purine.

Experimental Protocols

Pre-requisite: N-Alkylation of Scaffold

Note: Do not use the free 1H-imidazole for cyclization; N-alkylation is required to lock the tautomer and activate the C5-Cl bond.

-

Dissolve 5-chloro-1H-imidazole-4-carboxaldehyde (1.0 eq) in DMF.

-

Add

(1.5 eq) and Alkyl Halide (1.1 eq). -

Stir at 60°C for 4 hours.

-

Critical: Isolate the major regioisomer (usually N1-alkyl) via column chromatography (Ethyl Acetate/Hexane). The N1-isomer has the Cl and CHO adjacent; the N3-isomer (minor) does not cyclize efficiently.

Protocol A: Thermal Oxidative Cyclization (Standard)

Best for: Large scale synthesis, thermally stable substrates.

Reagents:

-

N1-protected-5-chloro-4-formylimidazole (1.0 eq)

-

Amidine Hydrochloride (e.g., Benzamidine HCl) (1.5 eq)

-

Base:

(2.0 eq) or -

Solvent: DMF or DMSO (anhydrous)

-

Oxidant: Open air (passive) or

(10 mol% - optional for speed)

Procedure:

-

Setup: In a round-bottom flask equipped with a condenser, suspend the imidazole scaffold and Amidine HCl in DMF (0.2 M concentration).

-

Activation: Add the base. If using air as oxidant, do not purge with Argon.

-

Reaction: Heat the mixture to 110°C for 12–16 hours.

-

Tip: Monitor by LC-MS.[1] The intermediate dihydropurine (M+2H) may persist. If observed, bubble air through the solution or add catalytic Iodine (

) and stir for 1 additional hour.

-

-

Workup:

-

Cool to room temperature.

-

Pour into crushed ice/water (10x volume).

-

The purine product often precipitates. Filter and wash with water.

-

If no precipitate: Extract with EtOAc (3x), wash with brine (5x to remove DMF), dry over

, and concentrate.

-

-

Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH).

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, difficult substrates.

Reagents:

-

N1-protected scaffold (1.0 eq)

-

Amidine free base (2.0 eq) (Liberate HCl salt beforehand or use excess base)

-

Solvent: Ethanol/Water (4:1) or NMP

-

Additive:

(5 mol%) - Acts as an oxidative catalyst.

Procedure:

-

Loading: Add scaffold, amidine, and

to a microwave vial. -

Conditions: Seal and irradiate at 140°C for 20 minutes (High Absorption setting).

-

Workup: Dilute with EtOAc, filter through a Celite pad (to remove Cu), and concentrate.

-